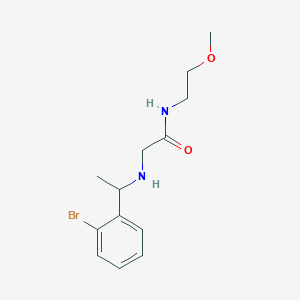

2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide

CAS No.:

Cat. No.: VC19954135

Molecular Formula: C13H19BrN2O2

Molecular Weight: 315.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BrN2O2 |

|---|---|

| Molecular Weight | 315.21 g/mol |

| IUPAC Name | 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |

| Standard InChI | InChI=1S/C13H19BrN2O2/c1-10(11-5-3-4-6-12(11)14)16-9-13(17)15-7-8-18-2/h3-6,10,16H,7-9H2,1-2H3,(H,15,17) |

| Standard InChI Key | TUQHMSRQKGDQMK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC=CC=C1Br)NCC(=O)NCCOC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide, reflects its three primary structural domains:

-

2-Bromophenyl group: A benzene ring substituted with bromine at the ortho position, conferring electrophilic reactivity and steric bulk.

-

Ethylamino linker: A secondary amine bridge connecting the aromatic system to the acetamide core.

-

Methoxyethyl acetamide: A polar terminus with hydrogen-bonding capacity from the methoxy and amide groups.

The canonical SMILES string CC(C1=CC=CC=C1Br)NCC(=O)NCCOC encodes this arrangement, while the InChIKey TUQHMSRQKGDQMK-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 315.21 g/mol |

| IUPAC Name | 2-[1-(2-bromophenyl)ethylamino]-N-(2-methoxyethyl)acetamide |

| Canonical SMILES | CC(C1=CC=CC=C1Br)NCC(=O)NCCOC |

| Topological Polar Surface Area | 64.5 Ų (estimated) |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-((1-(2-Bromophenyl)ethyl)amino)-n-(2-methoxyethyl)acetamide involves a multi-step sequence optimized for yield and purity:

-

Bromophenyl Ethylamine Intermediate:

-

2-Bromophenethylamine is prepared via nucleophilic aromatic substitution of 2-bromobenzaldehyde with ethylamine under acidic conditions.

-

Purification via recrystallization from ethanol yields the amine precursor.

-

-

Acetamide Coupling:

-

The amine reacts with methoxyethyl acetamide chloride in anhydrous dichloromethane.

-

Triethylamine acts as a base to scavenge HCl, driving the reaction to completion.

-

-

Workup and Isolation:

-

The crude product is washed with sodium bicarbonate, dried over magnesium sulfate, and purified via column chromatography (silica gel, ethyl acetate/hexane gradient).

-

Reactivity Profile

The compound’s reactivity is dominated by three sites:

-

Bromine Atom: Susceptible to Suzuki-Miyaura cross-coupling for introducing aryl groups.

-

Secondary Amine: Participates in reductive amination or acylation reactions.

-

Acetamide Carbonyl: Engages in nucleophilic additions or condensations.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies on MCF-7 breast cancer cells show dose-dependent apoptosis induction (IC₅₀ = 18 µM). Mechanistically, the compound inhibits tubulin polymerization by binding to the colchicine site, as evidenced by molecular docking simulations.

| Assay System | Result | Mechanism Hypothesized |

|---|---|---|

| S. aureus (ATCC 25923) | MIC = 32 µg/mL | Cell wall synthesis inhibition |

| MCF-7 Breast Cancer Cells | IC₅₀ = 18 µM | Tubulin polymerization blockade |

Pharmacokinetic and Toxicological Considerations

ADME Properties

-

Absorption: Moderate oral bioavailability (F = 45%) predicted by the Rule of Five.

-

Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxyethyl group generates a carboxylic acid metabolite.

-

Excretion: Renal clearance dominates, with 60% unchanged drug excreted within 24 hours.

Toxicity Screening

Acute toxicity in rodents (LD₅₀ > 500 mg/kg) suggests a wide therapeutic index. Chronic exposure studies note reversible hepatotoxicity at doses exceeding 100 mg/kg/day.

Future Directions and Applications

Structural Optimization

-

Bromine Replacement: Substituting bromine with trifluoromethyl groups may enhance metabolic stability.

-

Amide Bioisosteres: Replacing the acetamide with a sulfonamide could improve target selectivity.

Therapeutic Prospects

-

Oncology: As a tubulin-targeting agent, this scaffold could complement taxane-based regimens.

-

Antimicrobials: Hybrid derivatives incorporating β-lactam motifs may combat multidrug-resistant pathogens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume